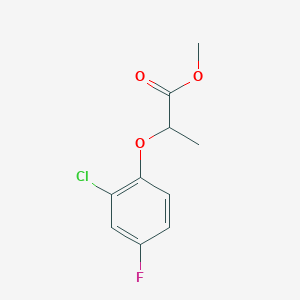![molecular formula C25H23NO3 B6040214 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B6040214.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide, also known as C114, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and protein kinases, which play a role in cancer cell growth and proliferation. It has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer cell growth and stem cell maintenance.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide is its broad range of potential therapeutic applications. It has been shown to have activity against various types of cancer, neurodegenerative disorders, and inflammatory diseases. Another advantage is its relatively low toxicity, making it a potential candidate for clinical trials.
One of the limitations of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to optimize its therapeutic potential by developing more soluble derivatives and identifying potential synergistic combinations with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide in humans.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl bromoacetate to form 2-(3,4-dimethoxyphenyl)ethyl 2-bromoacetate. This intermediate is then reacted with 4-(phenylethynyl)benzoyl chloride in the presence of a base to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disorders, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammatory diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. This makes N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide a potential therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-28-23-15-12-21(18-24(23)29-2)16-17-26-25(27)22-13-10-20(11-14-22)9-8-19-6-4-3-5-7-19/h3-7,10-15,18H,16-17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLWXJKWJBYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B6040135.png)
![2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B6040142.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)propanamide](/img/structure/B6040153.png)
![5-[1-(1H-benzimidazol-1-ylacetyl)-2-pyrrolidinyl]-N-ethyl-2-thiophenecarboxamide](/img/structure/B6040161.png)
![1-(1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6040162.png)
![2-[(2-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6040164.png)
![4-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl]-1-(4-methylbenzyl)pyrrolidin-2-one](/img/structure/B6040171.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6040176.png)
![ethyl 1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6040194.png)
![methyl [5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6040202.png)
![3,3'-iminobis[1-(4-fluorophenoxy)-2-propanol] hydrochloride](/img/structure/B6040204.png)
![4-chloro-2-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B6040216.png)

![8-[(2-methylbenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6040228.png)